Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

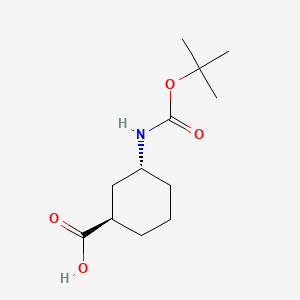

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a compound of interest in the field of synthetic organic chemistry, particularly as a building block for the synthesis of unnatural amino acids and dipeptide mimetics. The compound features a cyclohexane ring, which is a common structural motif in many natural products and pharmaceuticals, and a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis .

Synthesis Analysis

The synthesis of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid and its stereoisomers has been achieved through various synthetic routes. One approach involves the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which can be obtained in either pure cis or trans form by adjusting reaction conditions. Optical resolution of these compounds can be achieved through diastereomeric salt formation or chromatography on a chiral stationary phase . Another method describes an improved synthesis of the compound from 3-aminobenzoic acid using milder and more selective conditions, which includes both classical salt resolution and enzymatic approaches to achieve high selectivity .

Molecular Structure Analysis

The molecular structure of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is characterized by the presence of a cyclohexane ring and a Boc-protected amino group. The stereochemistry of the compound is crucial, as it can exist in different stereoisomeric forms. Ab initio calculations have been used to explain the observed cis selectivity in the initial step of one of the synthetic routes . The absolute configuration of related cyclic β-amino acids has been assigned using techniques such as circular dichroism and X-ray diffraction analysis .

Chemical Reactions Analysis

The tert-butoxycarbonyl group in Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a versatile protecting group that can be removed under acidic conditions, allowing the amino group to participate in further chemical reactions. The compound can serve as a precursor for the synthesis of various cyclic compounds and dipeptide mimetics. For example, it has been used in the synthesis of a conformationally restricted dipeptido-mimetic for caspase-1 inhibitors . Additionally, the compound's derivatives have been synthesized using reactions such as the Hofmann rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid are influenced by its molecular structure. The presence of the Boc group increases the steric bulk and affects the solubility and reactivity of the compound. The cyclohexane ring confers rigidity to the molecule, which can be important in determining the biological activity of its derivatives. The compound's derivatives have been characterized using NMR spectroscopy, which provides information about the molecular conformation and the configuration of stereocenters . Mass spectrometry has been used to study the fragmentation patterns of related t-butylcyclohexanecarboxylic acids, which can be useful for structural elucidation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

- Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid has been utilized in the synthesis of various stereoisomers, particularly in creating unnatural amino acids. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the compound's versatility in stereochemical manipulations, offering pathways to both cis and trans acids through simple adjustments in reaction conditions (Bakonyi et al., 2013).

Structural Studies

- Structural investigations have also been a significant application area. For example, the crystal structure of compounds like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, which shares a similar tert-butoxycarbonyl group, provides insights into peptide conformation and interactions (Jankowska et al., 2002).

Chemical Reactivity and Synthesis

- The compound has been involved in studies exploring chemical reactivity and synthesis processes. For instance, research into the halogenation of tert-butylcyclohexene derivatives helps understand the reaction mechanisms and products of such compounds (Bouteiller-Prati et al., 1983).

Applications in Material Science

- In material science, the compound has been used as a building block for synthesizing biologically active compounds. For instance, its use in the continuous photo flow synthesis of deuterium-labeled cyclobutane derivatives indicates its utility in developing compounds for quantitative mass spectrometry analyses in pharmacokinetic studies (Yamashita et al., 2019).

Conformational Analysis

- Studies like the preferred conformation of the tert-butoxycarbonyl-amino group in peptides also indicate the use of related compounds in understanding peptide structure and behavior (Benedetti et al., 2009).

Eigenschaften

IUPAC Name |

(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGHMGKJNZTKGF-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid | |

CAS RN |

218772-92-0 |

Source

|

| Record name | rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)